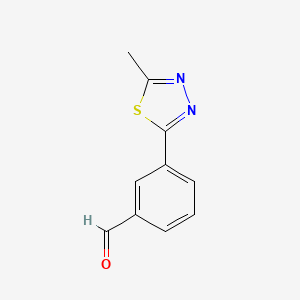

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of 1,3,4-thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines, hydrazines, and thiosemicarbazides. Key findings include:

Schiff Base Formation

Reaction with primary amines under microwave irradiation or reflux conditions yields Schiff base derivatives. For example:

-

Reagents : Aniline derivatives, ethanol/glacial acetic acid (1:1)

-

Conditions : Microwave irradiation (300 W, 80°C, 5–10 min) or reflux (4–6 hrs)

-

Products :

Product Structure Yield (%) Characterization Data Source N-(Arylidene)-3-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine 82–90 IR: ν(C=N) 1615–1630 cm⁻¹; 1

H NMR: δ 8.45 (s, 1H, CH=N) | |

Hydrazone Formation

Interaction with hydrazines generates hydrazone derivatives, which serve as precursors for heterocyclic systems:

-

Reagents : Thiosemicarbazide, arylhydrazines

-

Conditions : Ethanol, reflux (6–8 hrs)

-

Products :

Product Application Key Spectral Data 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde thiosemicarbazone Anticancer agent 13

C NMR: δ 178.2 (C=S); MS: m/z 319 [M+H]⁺ | |

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming secondary alcohols or acetals:

Grignard Reagent Addition

-

Reagents : Methylmagnesium bromide

-

Conditions : Dry THF, 0°C → RT, 2 hrs

-

Product : 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanol

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄, H₂SO₄

-

Conditions : Reflux (4 hrs)

-

Product : 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

Reduction to Alcohol

-

Reagents : NaBH₄, MeOH

-

Conditions : RT, 1 hr

-

Product : 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzyl alcohol

-

Yield: 89%

-

1

H NMR: δ 4.60 (s, 2H, CH₂OH)

-

Cyclization Reactions

The aldehyde group facilitates heterocyclization:

Thiazolidinone Formation

Reaction with thioglycolic acid and ammonium thiocyanate:

-

Conditions : Acetic acid, reflux (5 hrs)

-

Product : 2-Imino-3-(3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)thiazolidin-4-one

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation:

Nitration

-

Reagents : HNO₃, H₂SO₄

-

Conditions : 0°C → RT, 3 hrs

-

Product : 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzaldehyde

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄

-

Conditions : DME/H₂O, 80°C, 12 hrs

-

Product : Biaryl derivatives

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

| Derivative Class | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| Schiff bases | 12.4–28.7 | MCF-7 cells | |

| Thiosemicarbazones | 9.8 | EGFR kinase |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings, including 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of thiadiazole derivatives, compounds similar to this compound demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa .

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 16 |

This suggests that this compound could serve as a lead compound in the development of new antimicrobial agents.

Anticancer Properties

The potential anticancer properties of thiadiazole derivatives have been extensively studied. For instance, derivatives synthesized from similar scaffolds have shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at critical phases.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 6b | <10 | MCF-7 |

| Compound 19 | <10 | LoVo |

These findings highlight the potential of this compound in anticancer drug development.

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various methods involving reactions with different electrophiles. This compound serves as a precursor for synthesizing more complex thiadiazole derivatives that may possess enhanced biological activities .

Anti-Plant Virus Activity

Recent studies have explored the use of thiadiazole derivatives as anti-plant virus agents. For instance, chiral derivatives synthesized from similar structures have shown effectiveness against tobacco mosaic virus (TMV), indicating potential agricultural applications for this compound .

Mechanistic Insights and Case Studies

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of proteins, nucleic acids, or other biomolecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

3-(5-Methyl-1,2,4-thiadiazol-2-yl)benzaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the thiadiazole ring.

3-(5-Methyl-1,2,3-thiadiazol-2-yl)benzaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the thiadiazole ring.

Uniqueness

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is unique due to its specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for various applications in medicinal chemistry and other fields .

Biological Activity

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is a heterocyclic compound characterized by the presence of both a thiadiazole ring and an aldehyde functional group. Its molecular formula is C9H8N2S, and it has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound consists of a benzaldehyde moiety linked to a 5-methyl-1,3,4-thiadiazole ring. This structural configuration contributes to its potential biological activities by allowing interactions with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 16–31.25 μg/mL |

| Pseudomonas aeruginosa | Antibacterial | 31.25–62.5 μg/mL |

| Candida albicans | Antifungal | Moderate activity at MIC 31.25–62.5 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.

| Cancer Cell Line | Activity | IC50 Value |

|---|---|---|

| MCF-7 (Breast Cancer) | Cytotoxic | 15 μM |

| HeLa (Cervical Cancer) | Cytotoxic | 12 μM |

| A549 (Lung Cancer) | Cytotoxic | 18 μM |

The compound's ability to inhibit tumor growth suggests its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Apoptosis Induction : It can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

- Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest at specific phases, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of thiadiazole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency .

- Anticancer Screening : In vitro assays revealed that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting its potential role in cancer therapy .

Properties

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPISICCXIQDPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.